Aminoguanidine hemisulfate

説明

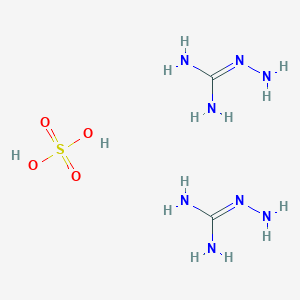

Aminoguanidine hemisulfate is a chemical compound with the molecular formula C2H14N8O4S and a molecular weight of 246.25 g/mol . It is a white or colorless crystalline substance that is soluble in water but insoluble in ethanol . This compound is primarily known for its role as an inhibitor of nitric oxide synthases (NOS) and reactive oxygen species (ROS) . It has been widely used in scientific research, particularly in the fields of cancer research and inflammation .

Synthetic Routes and Reaction Conditions:

-

From Hydrazine Sulfate and Calcium Cyanamide:

- Hydrazine sulfate is suspended in water and calcium cyanamide is gradually added while maintaining the temperature at around 20°C. The reaction is allowed to proceed for 8 hours. The mixture is then filtered, and the filtrate is neutralized with 50% sulfuric acid to a pH of 5. The resulting solution is concentrated under reduced pressure, cooled, and the white crystalline this compound is obtained .

Reaction Conditions: Temperature: 20°C, Reaction Time: 8 hours, Neutralization with 50% sulfuric acid.

-

From Methylisothiourea Sulfate and Hydrazine Hydrate:

- A solution of methylisothiourea sulfate in water is reacted with hydrazine hydrate at a temperature of 10°C. The reaction releases methyl mercaptan, which is absorbed in sodium hydroxide solution. The reaction mixture is concentrated, and this compound crystallizes out upon the addition of ethanol .

Reaction Conditions: Temperature: 10°C, Use of sodium hydroxide to absorb methyl mercaptan, Crystallization with ethanol.

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The key steps involve maintaining precise reaction conditions and efficient purification processes to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield a variety of substituted aminoguanidine derivatives .

科学的研究の応用

Aminoguanidine hemisulfate has a wide range of applications in scientific research:

作用機序

アミノグアニジンヘミサルフェートは、主に一酸化窒素合成酵素(NOS)と活性酸素種(ROS)を阻害することにより効果を発揮します。 この阻害は、炎症、酸化ストレス、がんなどのさまざまな病理学的プロセスに関与する一酸化窒素と活性酸素種の産生を減少させます . 分子標的は、炎症性刺激に応答して大量の一酸化窒素を産生する役割を担う誘導型一酸化窒素合成酵素(iNOS)アイソフォームです .

類似の化合物:

アミノグアニジン塩酸塩: 構造と機能が似ており、NOS阻害剤として使用されます。

アミノグアニジン硫酸塩: アミノグアニジンの別の塩形態で、同様の阻害特性を持っています。

独自性: アミノグアニジンヘミサルフェートは、NOSとROSの両方に対する特定の阻害効果により、酸化ストレスや炎症に関連する研究において貴重なツールとなっています . これは、高度糖化最終生成物(AGEs)の形成を阻害する能力も、他の類似の化合物とは異なります .

類似化合物との比較

Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.

Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.

Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.

Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .

生物活性

Aminoguanidine hemisulfate (AG), a compound with the chemical formula , is primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS). This article delves into the biological activities of AG, highlighting its mechanisms, applications in research, and clinical implications based on diverse studies.

Inhibition of Nitric Oxide Synthase and Reactive Oxygen Species

Aminoguanidine functions as a potent inhibitor of NOS, which is crucial in the production of nitric oxide (NO). By inhibiting this enzyme, AG reduces the levels of NO and ROS, thereby preventing oxidative stress-related damage in various biological systems. Studies indicate that AG effectively abolishes ROS production induced by areca nut extract in vitro, showcasing its potential for mitigating oxidative damage in cellular environments .

Impact on Advanced Glycation End Products

AG has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. In experimental models, AG administration has resulted in reduced cardiac fibrosis associated with diabetes, indicating its protective role against diabetes-induced tissue damage . This effect is attributed to AG's ability to scavenge reactive carbonyl species and inhibit glycation processes.

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Research

In vitro studies have demonstrated that AG exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 181.05 μg/mL. This suggests that AG could be a potential candidate for therapeutic strategies targeting specific cancers . -

Diabetes-Related Cardiac Protection

A study involving diabetic rat models revealed that AG administration significantly reduced cardiac fibrosis and improved cardiac function. The underlying mechanism was linked to the inhibition of AGE formation, highlighting AG's potential as a therapeutic agent in managing diabetes-related complications . -

Immunomodulation

Research has indicated that AG can modulate immune responses during infections. In mouse models infected with Salmonella, AG administration led to alterations in lymphocyte activation and cytokine production, suggesting its utility in managing inflammatory responses and enhancing immunosuppression .

特性

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。